6-chloro-N,N-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVRODDQDUXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Studies of 6 Chloro N,n Dimethylpyridin 2 Amine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of pyridine (B92270) derivatives. nih.govrsc.org
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. For 6-chloro-N,N-dimethylpyridin-2-amine, DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), would be employed to perform a full geometry optimization. scirp.org This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.
A key aspect of this molecule's structure is the orientation of the N,N-dimethylamino group relative to the pyridine ring. Rotation around the C2-N bond could lead to different conformers. A conformational analysis would involve calculating the energy for various dihedral angles of this group to identify the global minimum energy structure and any other low-energy conformers. The planarity of the pyridine ring and the pyramidalization at the exocyclic nitrogen atom would also be key parameters to analyze.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-N(amino) | 1.38 | C2-N1-C6 | 118.0 |
| C6-Cl | 1.74 | C5-C6-Cl | 119.5 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Electronic Structure Analysis: Charge Distribution and Reactivity Indices
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. A Natural Bond Orbital (NBO) analysis is often performed to determine the distribution of electron density and calculate atomic charges. This would reveal the relative electronegativity of the atoms, with the nitrogen atoms and the chlorine atom expected to carry partial negative charges, while the carbon atoms of the pyridine ring would exhibit varying partial positive charges.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. rsc.org These indices are crucial for understanding how the molecule will interact with other chemical species.
Table 2: Calculated Global Reactivity Indices for this compound
| Index | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 0.8 |
| Chemical Hardness (η) | (I - A) / 2 | 3.35 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 |
Note: These values are illustrative and based on typical ranges for similar molecules.
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylamino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carbon atoms of the pyridine ring, particularly those bearing the chloro and amino substituents, marking them as potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org By mapping the distribution of these orbitals, one can predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopy
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. This is particularly useful for predicting and interpreting UV-Visible absorption spectra. scirp.org
For this compound, a TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP, would predict the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. scirp.org This data allows for the theoretical generation of a UV-Vis spectrum, which can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions (e.g., π → π* or n → π*). The calculations would likely be performed within a polarizable continuum model (PCM) to simulate the effect of a solvent on the absorption spectrum. scirp.org
Advanced Computational Modeling Techniques
Molecular Dynamics Simulations of Solvation and Interactions
To understand the behavior of this compound in solution, Molecular Dynamics (MD) simulations are a valuable tool. rsc.orgrsc.org MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.
An MD simulation would typically place a single molecule of this compound in a box of solvent molecules (e.g., water or an organic solvent). By solving Newton's equations of motion for all atoms in the system, the simulation can track the trajectory of the solute and solvent molecules. Analysis of these trajectories can reveal information about the solvation shell around the molecule, including the number and orientation of solvent molecules. It can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the intermolecular interactions, such as hydrogen bonding, that govern the molecule's behavior in the condensed phase. rsc.org
Ab Initio and Semi-Empirical Methods for Electronic Properties
No published research was found that specifically utilizes ab initio or semi-empirical methods to calculate the electronic properties of this compound. Such studies would typically involve the use of computational models to predict properties like molecular orbital energies (HOMO/LUMO), electron density distribution, and dipole moments, which are fundamental to understanding the molecule's reactivity and spectral characteristics. Without dedicated studies on this compound, no specific data can be presented.
Implicit and Explicit Solvent Models (e.g., PCM) in Reactivity Studies
There is no available research detailing the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models in the study of this compound's reactivity. These computational techniques are crucial for simulating how a solvent environment affects a molecule's behavior in solution, including its conformational stability and reaction pathways. The absence of such studies means there are no findings to report on how solvation influences the chemical reactivity of this specific compound.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. For 6-chloro-N,N-dimethylpyridin-2-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to provide a comprehensive structural assignment.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the dimethylamino group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the dimethylamino group.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The pyridine ring carbons and the methyl carbons of the dimethylamino group will resonate at characteristic chemical shifts. The carbon attached to the chlorine atom is expected to be significantly influenced by its electronegativity.
| ¹H NMR | Data |
| Chemical Shift (ppm) | Aromatic Protons, Methyl Protons |
| Multiplicity | Doublet, Triplet, Singlet |
| Coupling Constant (J Hz) | Spin-spin coupling values |
| ¹³C NMR | Data |
| Chemical Shift (ppm) | Aromatic Carbons, Methyl Carbons |
Note: Specific experimental values for chemical shifts and coupling constants are typically reported in peer-reviewed scientific literature and chemical databases upon synthesis and characterization of the compound.
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR techniques are employed. These experiments provide correlation data that helps in piecing together the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the neighboring protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular vibrations within a molecule.
The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific structural units.
Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration will give rise to a characteristic band, typically in the 600-800 cm⁻¹ region.
CH₃ Vibrations: The methyl groups will have characteristic symmetric and asymmetric stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₉ClN₂), the exact mass can be calculated and compared with the experimentally determined value. The presence of chlorine is readily identified by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum, leading to two molecular ion peaks separated by two mass units.
| Ion | Calculated Exact Mass |
| [M (³⁵Cl)]⁺ | 156.0454 |
| [M (³⁷Cl)]⁺ | 158.0425 |
| [M+H (³⁵Cl)]⁺ | 157.0532 |
| [M+H (³⁷Cl)]⁺ | 159.0503 |
The fragmentation pattern in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as a methyl group or a chlorine atom.
Hyphenated Techniques (e.g., LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust platform for both the identification of the compound and the assessment of its purity.
In a typical LC-MS analysis, a solution containing the compound is injected into a liquid chromatograph. The compound then travels through a column packed with a stationary phase. The differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase leads to their separation. For this compound, a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₇H₉ClN₂), the expected exact mass can be calculated and the corresponding molecular ion peak can be identified in the mass spectrum. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
A summary of typical parameters in an LC-MS method for a compound like this compound is presented in the interactive table below.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | Reversed-phase (e.g., C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-95% B over 10 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials, providing detailed information about the atomic arrangement within a crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electrons in the crystal. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, revealing the precise location of each atom.
The crystallographic data obtained from an SC-XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information allows for the unambiguous determination of the compound's stereochemistry and conformation in the solid state.
Below is an interactive table summarizing the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a crystalline pyridinamine derivative.
| Parameter | Example Data for a Related Compound nih.gov | Description |
| Chemical Formula | C₈H₁₀ClN₃O₂ | The elemental composition of the molecule. |
| Formula Weight | 215.64 | The molar mass of the compound. |
| Crystal System | Triclinic | The crystal system to which the crystal belongs. |
| Space Group | P-1 | The symmetry of the crystal lattice. |
| a (Å) | 7.4283 (8) | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.9573 (10) | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.4301 (17) | The length of the 'c' axis of the unit cell. |
| α (°) | 89.672 (9) | The angle between the 'b' and 'c' axes. |
| β (°) | 86.252 (9) | The angle between the 'a' and 'c' axes. |
| γ (°) | 78.860 (9) | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1005.16 (19) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification.
For this compound, PXRD would be instrumental in:
Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can confirm the identity of the crystalline phase.
Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. This is of particular importance in the pharmaceutical industry, as different polymorphs can have different physical properties.
Monitoring Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample.
Other Complementary Spectroscopic and Thermal Techniques
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present in the molecule. For this compound, the substituted pyridine ring constitutes the primary chromophore. The electronic absorption spectra of related 6-chloro,2-pyridyl hydrazones have been studied, showing absorption bands that can be assigned to specific electronic transitions. nih.gov The position and intensity of these bands can be influenced by the solvent polarity.
Fluorescence spectroscopy is another valuable technique that probes the electronic structure of molecules. After a molecule absorbs light and is excited to a higher electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength and quantum yield. The fluorescence properties of aminopyridines are of interest, and studies on related compounds like 6-amino-2,2':6',2''-terpyridine have shown that amino substitution can lead to significant fluorescence. researchgate.net The fluorescence of this compound would be influenced by the nature of the substituents on the pyridine ring and the solvent environment.
An interactive table summarizing the expected spectroscopic data from UV-Vis and fluorescence analysis is provided below.
| Spectroscopic Parameter | Expected Observation |
| UV-Vis Absorption | |
| λmax | Absorption bands in the UV region characteristic of the substituted pyridine ring. |
| Molar Absorptivity (ε) | A measure of the intensity of the absorption. |
| Fluorescence Emission | |
| Excitation λmax | The wavelength of light used to excite the molecule. |
| Emission λmax | The wavelength of maximum fluorescence intensity. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques provide information about the physical and chemical changes that a material undergoes as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is useful for determining the thermal stability of a compound and for studying its decomposition profile. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the percentage of mass loss associated with this decomposition. This information is critical for understanding the compound's thermal stability and for identifying any volatile components, such as residual solvent or water. Studies on related metal complexes of pyridine-2-amine ligands have utilized TGA to evaluate their thermal decomposition behavior. mdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also provide an indication of the sample's purity.
The following interactive table outlines the type of information obtained from TGA and DSC analyses.
| Thermal Analysis Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | |
| Onset of Decomposition | The temperature at which the compound begins to lose mass. |
| Mass Loss (%) | The percentage of mass lost during decomposition. |
| Differential Scanning Calorimetry (DSC) | |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHf) | The heat required to melt the sample. |
Applications of 6 Chloro N,n Dimethylpyridin 2 Amine in Organic Synthesis and Materials Science
Strategic Role as Synthetic Building Blocks
The presence of multiple functional groups on the pyridine (B92270) ring of 6-chloro-N,N-dimethylpyridin-2-amine allows for its use as a versatile precursor in the construction of more complex molecular frameworks. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the dimethylamino group and the pyridine nitrogen can direct reactions or be incorporated into larger heterocyclic systems.
Precursors for Diverse Nitrogen-Containing Heterocyclic Systems
While specific examples detailing the use of this compound in the synthesis of diverse nitrogen-containing heterocyclic systems are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a precursor for various heterocyclic structures. For instance, related 2-aminopyridine (B139424) derivatives are widely used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. These syntheses often proceed through the reaction of a 2-aminopyridine with an α-haloketone. The chlorine atom at the 6-position of this compound could potentially be retained or further functionalized in the resulting fused heterocyclic system, offering a handle for subsequent chemical modifications.
Furthermore, the general reactivity of chloropyridines allows for their participation in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively. These reactions are fundamental in constructing complex heterocyclic frameworks. For example, a related compound, 2-amino-6-chloropyridine (B103851), has been studied as a key intermediate in the preparation of substituted quinolones. psu.edu This suggests that this compound could similarly serve as a building block for various biologically active heterocyclic compounds.
Integration into Complex Polyfunctional Molecular Architectures
The strategic placement of the chloro and dimethylamino groups on the pyridine ring of this compound makes it an interesting candidate for integration into complex polyfunctional molecules. The chlorine atom can serve as a point of attachment for other molecular fragments through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the controlled assembly of intricate molecular architectures.
For instance, in the synthesis of ligands for transition metal complexes, the pyridine nitrogen and the exocyclic amino group can act as coordination sites. The chlorine atom provides a reactive site for linking the pyridine unit to a larger molecular scaffold. This approach has been utilized in the synthesis of ligands like 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl- uni-muenchen.denih.govchemicalpapers.comtriazine-2,4-diamine, where a related chloro-substituted heterocyclic core is functionalized with chelating groups. mdpi.com While this example does not directly use this compound, it illustrates the principle by which the chloro- and amino-substituted pyridine core can be incorporated into larger, functional molecules.
Catalytic Properties of Dimethylaminopyridine Derivatives
4-(Dimethylamino)pyridine (DMAP) is a well-known and widely used nucleophilic catalyst in organic synthesis. The catalytic activity of DMAP stems from the ability of the dimethylamino group to increase the nucleophilicity of the pyridine nitrogen. Derivatives of DMAP, including those with substitution patterns similar to this compound, are of significant interest for their potential to modulate catalytic activity and selectivity.
Nucleophilic Catalysis in Acylation and Other Organic Transformations
DMAP and its analogs are highly effective catalysts for acylation reactions, such as the esterification of alcohols and the amidation of amines. utrgv.edu The generally accepted mechanism involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst. utrgv.edunih.gov The presence of the dimethylamino group at the 4-position significantly enhances the rate of this process compared to pyridine alone.
Theoretical and experimental studies have been conducted to understand the catalytic potential of various substituted pyridines in acylation reactions. uni-muenchen.de These studies help in the rational design of new catalysts with improved activity and selectivity. While the catalytic activity of this compound itself is not extensively reported, the electronic and steric effects of the substituents would be expected to influence its catalytic properties compared to DMAP.
| Catalyst | Key Structural Feature | Notable Catalytic Application |
|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Dimethylamino group at the 4-position | Highly efficient for a wide range of acylation reactions. utrgv.edu |
| Planar-chiral DMAP derivatives | Chirality introduced through planar chirality | Effective in asymmetric Staudinger synthesis of β-lactams and kinetic resolution of amines. nih.gov |
| Biaryl analogues of DMAP | Atropisomeric chirality | Used in catalytic asymmetric acyl transfer reactions. acs.org |
| Immobilized DMAP | Covalently attached to a solid support (e.g., silica (B1680970) gel) | Allows for easy catalyst recovery and reuse in acylation reactions. chemicalpapers.com |
Development of Organocatalysts and Heterogeneous Catalytic Systems
The field of organocatalysis has seen significant growth, with a focus on developing small organic molecules that can catalyze chemical reactions with high efficiency and selectivity. Chiral derivatives of DMAP have been successfully employed as organocatalysts in a variety of asymmetric transformations. bham.ac.ukresearchgate.net By introducing chirality into the DMAP framework, it is possible to achieve enantioselective reactions, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.
Furthermore, to address the challenges associated with catalyst separation and recycling, there is a growing interest in the development of heterogeneous catalytic systems. This involves immobilizing the catalyst onto a solid support, such as silica gel or a polymer. chemicalpapers.comresearchgate.netacademie-sciences.fr DMAP has been successfully immobilized on various supports, and these heterogeneous catalysts have shown excellent activity and stability in acylation and other reactions, allowing for their repeated use without significant loss of performance. chemicalpapers.comacademie-sciences.fr The chloro-substituent in this compound could potentially serve as a handle for its immobilization onto a solid support, paving the way for its application as a recyclable catalyst.
Derivatization for the Design of Novel Chemical Entities
The reactivity of the chlorine atom in this compound makes it a valuable starting material for the synthesis of a wide range of new chemical entities. Through nucleophilic aromatic substitution and cross-coupling reactions, the chlorine atom can be replaced with various functional groups, leading to the generation of libraries of substituted pyridines with diverse properties.
For example, the synthesis of 6-chloro-pyridin-2-yl-amine derivatives has been reported, where the amino group of 2-amino-6-chloropyridine is derivatized. researchgate.net Similarly, the chlorine atom in this compound can be targeted for modification. This allows for the introduction of different substituents at the 6-position of the pyridine ring, which can be used to tune the electronic and steric properties of the molecule. Such modifications are crucial in the design of new catalysts, ligands for metal complexes, and biologically active compounds.
The synthesis of substituted pyridines is a significant area of research in medicinal chemistry, as the pyridine scaffold is a common feature in many pharmaceutical drugs. nih.govnih.gov The ability to easily derivatize this compound provides a platform for the discovery of new drug candidates with potential therapeutic applications.
Regiospecific Functionalization of the Pyridine Nucleus
The pyridine ring of this compound is amenable to a variety of regiospecific functionalization reactions, primarily targeting the chloro-substituent at the C6 position. This position is activated towards nucleophilic substitution and is a prime site for metal-catalyzed cross-coupling reactions.
The chlorine atom can be displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, onto the pyridine core. The N,N-dimethylamino group at the C2 position can act as a directing group in some of these reactions, influencing their regioselectivity.
Table 1: Potential Cross-Coupling Reactions at the C6 Position of this compound (based on analogous systems)
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-N,N-dimethylpyridin-2-amine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | 6-(Substituted-amino)-N,N-dimethylpyridin-2-amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-N,N-dimethylpyridin-2-amine |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 6-Alkenyl-N,N-dimethylpyridin-2-amine |
Note: The examples in this table are illustrative of the expected reactivity based on general knowledge of pyridine chemistry and may not represent actual experimental results for this compound.
Modification of the N,N-Dimethylamino Substituent
The N,N-dimethylamino group at the C2 position also offers opportunities for chemical modification, although these transformations are generally less common than reactions at the chloro-substituent.
One potential modification is N-demethylation, which would convert the N,N-dimethylamino group into a secondary or primary amine. This can be achieved using various reagents, such as chloroformates or through oxidative methods. The resulting amino group can then be further functionalized. Another possibility is the oxidation of the N,N-dimethylamino group to the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring and can also serve as a handle for further reactions.
Ligand Chemistry and Coordination with Metal Centers
The 2-(N,N-dimethylamino)pyridine scaffold is a well-known bidentate ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the dimethylamino group can chelate to a metal center, forming a stable five-membered ring.
Investigation of Chelation and Coordination Modes
This compound is expected to act as a bidentate ligand, coordinating to a variety of metal centers through the pyridine nitrogen and the exocyclic amino nitrogen. The presence of the chloro substituent at the C6 position can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.
The coordination of similar 2-(N,N-dimethylamino)pyridine ligands has been studied with a range of transition metals, including but not limited to copper, palladium, rhodium, and ruthenium. The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Table 2: Expected Coordination Behavior of this compound with Various Metal Ions (based on analogous ligands)
| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |
| Cu(II) | Bidentate (Npyridine, Namino) | Square planar or distorted octahedral |
| Pd(II) | Bidentate (Npyridine, Namino) | Square planar |
| Rh(I) | Bidentate (Npyridine, Namino) | Square planar |
| Ru(II) | Bidentate (Npyridine, Namino) | Octahedral |
Note: This table is based on the known coordination chemistry of analogous 2-aminopyridine ligands and serves as a prediction for the behavior of this compound.
Potential as Ligands in Organometallic Catalysis
Metal complexes bearing 2-(N,N-dimethylamino)pyridine-type ligands have shown promise in various areas of organometallic catalysis. The bidentate nature of these ligands can confer stability to the catalytic species and influence the selectivity of the catalyzed reaction.
Complexes of palladium with analogous ligands, for example, have been explored as catalysts for cross-coupling reactions. The electronic and steric properties of the ligand, which can be tuned by substituents on the pyridine ring, play a crucial role in the efficiency and selectivity of the catalyst. The chloro-substituent in this compound would act as an electron-withdrawing group, which could modulate the catalytic activity of its metal complexes.
Potential applications in catalysis could include:
Cross-coupling reactions: As ligands for palladium or nickel catalysts in reactions like Suzuki, Heck, and C-N coupling.
Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes could be active catalysts for the reduction of various functional groups.
C-H activation: The directing-group ability of the aminopyridine moiety could be exploited in metal-catalyzed C-H functionalization reactions.
Further experimental investigation is required to fully elucidate the potential of this compound and its metal complexes in organometallic catalysis.
Future Perspectives and Emerging Research Directions
Innovation in Sustainable and Efficient Synthetic Routes
The synthesis of substituted 2-aminopyridines, including 6-chloro-N,N-dimethylpyridin-2-amine, is an area of active research, with a strong emphasis on improving efficiency and sustainability. Traditional methods for producing related compounds, such as 2-amino-6-chloropyridine (B103851), often required harsh conditions, such as high temperatures (200 °C) and pressures in an autoclave for direct amination of 2,6-dichloropyridine (B45657). psu.edu Modern synthetic chemistry is moving away from these energy-intensive processes towards more sophisticated and environmentally benign alternatives.
Innovations focus on one-pot, multi-component reactions (MCRs) and cascade strategies that build molecular complexity from simple, readily available starting materials in a single operation. researchgate.net These methods reduce waste, save time, and minimize energy consumption. For instance, an innovative one-pot, three-component cascade strategy has been developed to synthesize complex 2-aminopyridine (B139424) scaffolds from 2-bromopyridine (B144113) carboxaldehyde, an active methylene (B1212753) compound, and a secondary amine. researchgate.net This reaction proceeds under mild reflux conditions in ethanol, achieving high yields without the need for high pressure or extreme temperatures. researchgate.net
Another promising direction is the use of earth-abundant metal catalysts, such as cobalt, to promote novel cycloaddition reactions. researchgate.net Transition-metal-free approaches are also gaining traction, offering pathways to 2-aminopyridines from readily available starting materials, which aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. acs.org
Table 1: Comparison of Synthetic Routes for Substituted 2-Aminopyridines
| Method | Starting Materials | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Traditional Amination | 2,6-Dichloropyridine, Ammonium (B1175870) | High temperature (200 °C) and pressure | Utilizes simple starting materials | psu.edu |
| One-Pot Cascade Strategy | 2-Bromopyridine carboxaldehyde, Ethyl cyanoacetate, Cyclic secondary amines | Synergistic Knoevenagel condensation and SNAr reaction | Mild conditions, high efficiency (up to 94% yield), operational simplicity | researchgate.net |
| Cobalt-Catalyzed Cycloaddition | 1,6-Diynes, Cyanamides | Uses an inexpensive, earth-abundant metal catalyst | Good atom economy, mild conditions, wide substrate scope | researchgate.net |
| Transition-Metal-Free Synthesis | Phenylacetonitrile, Benzonitrile, Phenylacetylene derivatives | Mediated by KN(SiMe3)2 | Avoids heavy metal catalysts, broad substrate scope, scalable | acs.org |
Deeper Mechanistic Understanding via Advanced Experimental and Computational Techniques
A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new transformations. The future of research on this compound and related compounds will increasingly rely on a synergy between advanced experimental techniques and high-level computational chemistry.
Kinetic studies are a powerful tool for elucidating reaction pathways. For example, research on the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) in different solvents has provided insights into the nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net By measuring reaction rates at various temperatures and concentrations, researchers can determine activation parameters (enthalpy and entropy of activation) and probe the electronic effects of substituents through Hammett plots, which correlate reaction rates with substituent constants. researchgate.net Such studies reveal the nature of the transition state and the factors that govern reactivity.
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for mapping out complex reaction energy surfaces. DFT calculations can model the structures of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.gov This computational insight, when combined with experimental evidence from control experiments, allows for a comprehensive understanding of the roles of catalysts, reagents, and reaction conditions, paving the way for more rational and predictable synthetic design. nih.gov
Table 2: Techniques for Mechanistic Elucidation
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Kinetic Studies | Studying SNAr reactions of chloropyridines with amines | Reaction order, rate constants, activation parameters (ΔH#, ΔS#), linear free-energy relationships (Hammett plots) | researchgate.net |
| Density Functional Theory (DFT) | Modeling reaction pathways for the synthesis of 2-aminopyridines | Geometries of intermediates and transition states, reaction energy profiles, understanding catalyst roles | nih.gov |
| Control Experiments | Used alongside DFT to validate proposed mechanisms | Confirmation of the necessity of specific reagents (e.g., catalyst, base) for cyclization steps | nih.gov |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The unique electronic profile of this compound makes it a compelling substrate for exploring novel chemical reactions. The chlorine atom at the 6-position is a versatile handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Future research will likely focus on expanding the scope of these reactions. While amination of the related 2,6-dichloropyridine is a known process, selective mono-amination to produce compounds like this compound can be challenging. guidechem.com The presence of the electron-donating amino group can deactivate the ring towards a second substitution, allowing for selective functionalization. guidechem.com This inherent selectivity is a key area for exploration, enabling the sequential and controlled introduction of different functional groups onto the pyridine (B92270) ring.
The development of novel catalytic systems will be crucial for unlocking new reactivity. For example, palladium-catalyzed reactions are essential for introducing a second amino substituent into chloropyridines that already contain an amino group. nih.gov Furthermore, domino or cascade reactions, which involve a sequence of transformations in a single pot, represent an efficient way to build complex molecules from simple pyridine precursors. nih.gov Exploring the participation of the this compound scaffold in such sequences could lead to the rapid synthesis of novel heterocyclic systems with diverse functionalities.
Table 3: Emerging Synthetic Transformations for Chlorinated Aminopyridines
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Palladium-Catalyzed Amination | Introduction of a second, different amino group at the chloro-position. | Unsymmetrically substituted 2,6-diaminopyridines. | nih.gov |
| Suzuki Coupling | Formation of a new carbon-carbon bond at the chloro-position using a boronic acid derivative. | 6-Aryl- or 6-vinyl-N,N-dimethylpyridin-2-amines. | guidechem.com |
| Domino/Cascade Reactions | Multi-step, one-pot sequences involving transformations like Cope rearrangement and cyclization. | Complex fused heterocyclic systems. | nih.gov |
| Selective Halogenation | Introduction of additional halogen atoms at specific positions on the ring. | Polychlorinated 2-aminopyridines for further functionalization. | guidechem.comtandfonline.com |
Development of Advanced Materials and Functional Molecules Based on the Pyridine Scaffold
The pyridine ring is a privileged structure in the design of functional molecules due to its electronic properties, ability to coordinate with metals, and capacity to participate in hydrogen bonding. Derivatives of this compound are poised to contribute to the development of advanced materials and biologically active compounds.
In materials science, pyridine-containing scaffolds are being investigated for their photophysical properties. For example, azafluoranthenes, which can be synthesized via cobalt-catalyzed cycloaddition reactions involving pyridine precursors, exhibit fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs), sensors, or molecular probes. researchgate.net The specific substitution pattern on the pyridine ring can be used to tune these optical and electronic properties.
In medicinal chemistry and chemical biology, the 2-aminopyrimidine (B69317) core (a close relative of the 2-aminopyridine core) is found in molecules that act as inhibitors of various kinases and other enzymes. nih.govmdpi.com The ability to selectively functionalize the this compound scaffold at multiple positions makes it an attractive starting point for generating libraries of diverse compounds for biological screening. The development of ionic liquids based on N,N-dimethylaminopyridine (DMAP) derivatives also highlights the potential for creating novel catalysts and green reaction media from this class of compounds. rsc.org
Table 4: Potential Applications of Functionalized Pyridine Scaffolds
| Application Area | Enabling Feature of Pyridine Scaffold | Example/Potential Use | Reference |
|---|---|---|---|
| Materials Science | Conjugated π-system, tunable electronic properties | Fluorescent materials (e.g., azafluoranthenes) for organic electronics | researchgate.net |
| Medicinal Chemistry | Hydrogen bonding capability, rigid scaffold for pharmacophore presentation | Kinase inhibitors, enzyme modulators | nih.gov |
| Catalysis | Lewis basicity of the ring nitrogen | Organocatalysts, components of ionic liquids | rsc.org |
| Agrochemicals | Bioactivity of substituted heterocycles | Precursors to insecticides and herbicides | google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
